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Compound of Interest

Compound Name: 3-Azetidinemethanol hydrochloride

Cat. No.: B1292702

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)azetidine hydrochloride is a heterocyclic organic compound belonging to the
azetidine class. Azetidines are four-membered nitrogen-containing rings that have garnered
significant interest in medicinal chemistry and drug discovery. The strained four-membered ring
imparts unique conformational rigidity, which can be advantageous for optimizing ligand-protein
interactions and improving metabolic stability. The incorporation of a hydroxymethyl group
provides a polar functional group that can participate in hydrogen bonding, influencing the
molecule's solubility and potential biological activity.

This technical guide provides a comprehensive overview of the available solubility data for 3-
(Hydroxymethyl)azetidine hydrochloride, detailed experimental protocols for its solubility
determination, and a discussion of its relevance in the broader context of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Hydroxymethyl)azetidine hydrochloride
is presented in the table below.
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Property Value Source

CAS Number 928038-44-2 Aspira Chemical
Molecular Formula CaHsNO-HCI Aspira Chemical
Molecular Weight 123.58 g/mol Aspira Chemical
Appearance White to light yellow solid invivoChem[1]

powder

Melting Point 714 °C Aspira Chemical
logP 0.328 InvivoChem[1]

Solubility Data

Quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride is not extensively
reported in peer-reviewed literature. However, qualitative descriptions and some vendor-
supplied data provide insights into its solubility profile.

Qualitative Solubility

Multiple sources indicate that 3-(Hydroxymethyl)azetidine hydrochloride is soluble in water,
dimethyl sulfoxide (DMSO), and methanol. Some sources further qualify this as "slightly
soluble” in these solvents.

Quantitative Solubility

The following table summarizes the available quantitative solubility data for 3-
(Hydroxymethyl)azetidine hydrochloride. It is important to note that this data is limited and
further experimental determination is recommended for specific applications.
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Solvent Temperature Concentration Method Source
Dimethyl
] - 100 mg/mL -~ ]
Sulfoxide Not Specified Not Specified InvivoChem[1]
(809.19 mM)
(DMSO)

10% DMSO +
40% PEG300 + N > 2.5 mg/mL N _

Not Specified Not Specified InvivoChem[1]
5% Tween80 + (20.23 mM)

45% Saline

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following detailed experimental protocols
are provided. These methods are based on standard pharmaceutical industry practices for
determining the thermodynamic and kinetic solubility of amine hydrochloride salts.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a
critical parameter for understanding its intrinsic solubility.

Methodology:

o Preparation of Saturated Solution: Add an excess amount of 3-(Hydroxymethyl)azetidine
hydrochloride to a known volume of the desired solvent (e.g., water, methanol, DMSO,
phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial).

o Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a
shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is
reached.

o Phase Separation: After equilibration, allow the suspension to settle. To separate the
undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes).

o Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the
solid pellet.
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e Quantification: Dilute the supernatant with a suitable solvent and determine the
concentration of the dissolved 3-(Hydroxymethyl)azetidine hydrochloride using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection or Mass Spectrometry (MS).

o Calculation: The solubility is calculated from the measured concentration in the supernatant.

Kinetic Solubility (High-Throughput Method)

This method provides a rapid assessment of the solubility of a compound from a concentrated
stock solution, often used in early-stage drug discovery.

Methodology:

e Stock Solution Preparation: Prepare a concentrated stock solution of 3-
(Hydroxymethyl)azetidine hydrochloride in a suitable organic solvent, typically DMSO (e.qg.,
10 mM or 100 mM).

o Assay Plate Preparation: Add a small aliquot of the DMSO stock solution to a 96-well
microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH
7.4). The final DMSO concentration should be kept low (typically < 1%) to minimize its effect
on solubility.

 Incubation: Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant
temperature (e.g., 25 °C).

o Precipitation Detection: Analyze the wells for the presence of precipitate. This can be done
visually or using automated methods such as nephelometry or turbidimetry.

e Quantification (Optional): For a more quantitative assessment, the plate can be filtered or
centrifuged, and the concentration of the compound in the supernatant can be determined by
LC-MS/MS or another sensitive analytical technique.

Role of Azetidines in Drug Discovery

The azetidine scaffold is a valuable building block in modern drug discovery.[2][3] Its rigid, four-
membered ring structure offers several advantages:
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o Conformational Constraint: The strained ring system reduces the number of accessible
conformations, which can lead to higher binding affinity and selectivity for a biological target.

» Improved Physicochemical Properties: The introduction of an azetidine ring can favorably
modulate properties such as solubility, lipophilicity, and metabolic stability.

» Novel Chemical Space: Azetidine derivatives provide access to unique chemical structures
that can be explored for novel biological activities.

Substituted azetidines have been investigated for a wide range of therapeutic applications,
including as antibacterial agents, central nervous system stimulants, and inhibitors of various
enzymes. For instance, recent research has highlighted the potential of 3-hydroxymethyl-
azetidine derivatives as potent inhibitors of DNA polymerase Theta (PolB), an emerging target
for cancer therapy.[4]

Visualizations
Representative Synthetic Workflow

The following diagram illustrates a general synthetic route for the preparation of 3-
(hydroxymethyl)azetidine derivatives, which often involves the reduction of a corresponding
carboxylic acid or ester.
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Caption: A generalized workflow for the synthesis of 3-(hydroxymethyl)azetidine derivatives.
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Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in determining the thermodynamic solubility of 3-
(Hydroxymethyl)azetidine hydrochloride.

Add excess 3-(Hydroxymethyl)azetidine HCI to solvent

Equilibrate (e.g., 24-48h at 25°C)

Centrifuge to separate solid and supernatant

Collect clear supernatant

Quantify concentration (e.g., HPLC)

Calculate Solubility

Click to download full resolution via product page

Caption: A flowchart of the shake-flask method for thermodynamic solubility determination.

Conclusion

While comprehensive quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride
remains limited in the public domain, available information indicates its solubility in common
polar solvents. The provided experimental protocols offer a robust framework for researchers to
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determine its precise solubility in various media, which is essential for advancing its potential
applications in drug discovery and development. The unique structural features of the azetidine
scaffold continue to make its derivatives, such as 3-(Hydroxymethyl)azetidine hydrochloride,
attractive candidates for further investigation in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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